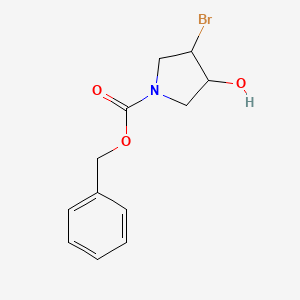

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Description

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS No. 799767-82-1) is a pyrrolidine derivative with the molecular formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol. Structurally, it features a five-membered pyrrolidine ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a benzyl ester moiety at the 1-position . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals or bioactive molecules where the pyrrolidine scaffold is relevant. The benzyl ester group serves as a protective group for the amine functionality, a common strategy in peptide synthesis and heterocyclic chemistry. Its bromine substituent enables further functionalization via substitution reactions, while the hydroxyl group may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZVNQCDCZKURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative followed by esterification. One common method includes the following steps:

Bromination: A pyrrolidine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated intermediate.

Esterification: The brominated intermediate is then reacted with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to form Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate.

Industrial Production Methods

Industrial production of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate shares structural similarities with other benzyl-protected heterocyclic bromides. Below is a detailed comparison with three closely related compounds, ranked by structural similarity scores (0.69–0.89) derived from molecular fingerprint analysis :

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|---|

| Benzyl (3-bromopropyl)carbamate | 39945-54-5 | C₁₁H₁₄BrNO₂ | 272.14 | Carbamate, bromoalkyl | Bromine on a flexible propyl chain; carbamate group resists hydrolysis compared to esters. |

| Benzyl (2-aminoethyl)carbamate | 72080-83-2 | C₁₀H₁₄N₂O₂ | 208.23 | Carbamate, primary amine | Amino group enables nucleophilic reactions (e.g., amide formation); higher polarity. |

| Benzyl 4-(bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate | 159275-17-9 | C₁₄H₁₆BrNO₂ | 318.19 | Bromomethyl, pyridine ring | Six-membered aromatic pyridine ring; bromomethyl group enhances electrophilic reactivity. |

| Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | 799767-82-1 | C₁₂H₁₄BrNO₃ | 300.15 | Bromopyrrolidine, hydroxyl, benzyl ester | Hydroxyl group increases polarity; bromine on rigid pyrrolidine favors stereospecific substitution. |

Biological Activity

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate features a pyrrolidine ring with a bromine atom and a hydroxyl group, contributing to its unique reactivity and biological profile. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The bromine atom and hydroxyl group facilitate binding to active sites of target enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : Its structural similarity to biologically active molecules enables it to interact with specific receptors, influencing signaling pathways.

Enzyme Inhibition Studies

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise in studies involving:

- Tyrosinase Inhibition : As a potential inhibitor of tyrosinase, this compound could be utilized in cosmetic applications for skin lightening. Tyrosinase plays a crucial role in melanin biosynthesis, and compounds that inhibit its activity can help manage hyperpigmentation .

Case Studies

- In vitro Assays : Research has demonstrated that derivatives of similar pyrrolidine compounds exhibit significant enzyme inhibition. For instance, studies on related compounds have shown IC50 values in the low micromolar range against tyrosinase, indicating potential therapeutic applications .

- Comparative Analysis : When compared to structurally analogous compounds like Benzyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate, the brominated variant exhibited enhanced binding affinity due to the size and electronegativity of the bromine atom, which affects its reactivity and selectivity towards molecular targets.

Synthesis and Evaluation

Recent studies have focused on the synthesis of benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate analogs to evaluate their biological activities. The findings include:

- Antioxidant Properties : Some derivatives have demonstrated antioxidant effects, which can be beneficial in reducing oxidative stress in biological systems .

- Pharmacological Studies : Ongoing investigations into the pharmacological profiles of these compounds suggest their potential utility in treating neurological disorders by targeting specific receptors involved in neurotransmission .

Comparative Table of Biological Activities

| Compound Name | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | TBD | Tyrosinase Inhibitor | Promising for skin lightening applications |

| Benzyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate | TBD | Moderate enzyme inhibition | Less effective than brominated variant |

| Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | TBD | Lower binding affinity | Exhibits weaker biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.